molecular formula C18H17FN2O2S B3007758 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone CAS No. 851806-77-4

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No. B3007758
CAS RN: 851806-77-4
M. Wt: 344.4
InChI Key: LTVMEMYNRCJKDD-UHFFFAOYSA-N
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Description

The compound "(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone" is a heterocyclic molecule that likely exhibits biological activity due to the presence of several pharmacophoric features such as the imidazole ring, a thioether linkage, a fluorobenzyl moiety, and a methoxyphenyl group. These structural motifs are common in molecules with potential therapeutic applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a multi-step synthesis process aimed at inhibiting type III secretion in Gram-negative bacteria . Similarly, the synthesis of a thiophene derivative involved a reaction sequence starting with a precursor compound, followed by heating with orthophosphoric acid and purification steps to yield the final product . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the heterocyclic core and functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a thiophene derivative was elucidated, revealing the geometry and conformation of the molecule . In another study, the molecular structures of imidazo[2,1-b][1,3,4]thiadiazole derivatives were determined, which included analyses of intermolecular interactions and crystal packing . These studies provide insights into how the molecular structure of the compound might be analyzed and understood.

Chemical Reactions Analysis

The reactivity of such heterocyclic compounds is often influenced by the presence of electron-donating and electron-withdrawing groups. The fluorobenzyl and methoxyphenyl groups could affect the electron density of the heterocyclic core, influencing its participation in various chemical reactions. The thioether linkage might also undergo transformations under certain conditions, which could be exploited in further chemical modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. For instance, the solubility, melting point, and stability are important for the formulation of pharmaceuticals. The presence of a fluorine atom and a methoxy group could affect the lipophilicity of the compound, which in turn influences its pharmacokinetic properties. The crystal structure analysis of similar compounds provides information on the solid-state properties, which are relevant for the compound's behavior under physiological conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The preparation and structural elucidation of compounds similar to "(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone" involve complex synthetic routes and spectroscopic analysis. For example, Banu et al. (2013) described the synthesis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole and its derivatives, highlighting the importance of intermolecular interactions in the formation of supramolecular networks Banu, D. E. Vasundhara, R. Lamani, I. Khazi, N. Begum, 2013.

  • Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a related compound, demonstrating the utility of X-ray crystallography in determining molecular conformations and the significance of sulfur-containing hetero aromatic rings in pharmaceutical research Nagaraju, M. A. Sridhar, N. R. Sreenatha, C. S. P. Kumara, M. P. Sadashiva, 2018.

Therapeutic Applications and Biological Activities

  • Antimycobacterial Activity : Miranda and Gundersen (2009) explored the antimycobacterial properties of imidazole derivatives, indicating the potential of these compounds in treating infections caused by mycobacteria Miranda, L. Gundersen, 2009.

  • Antioxidant and Antimicrobial Properties : The research conducted by Çetinkaya et al. (2012) on the synthesis and antioxidant activities of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone derivatives revealed these compounds' effective antioxidant power, suggesting potential applications in combating oxidative stress-related diseases Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012.

  • Antitumor Activity : Bhole and Bhusari (2011) investigated the antitumor activity of certain methanone derivatives, showing significant inhibitory effects on the growth of cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment Bhole, K. Bhusari, 2011.

properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-23-15-8-6-13(7-9-15)17(22)21-11-10-20-18(21)24-12-14-4-2-3-5-16(14)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVMEMYNRCJKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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